

Mechanistic Profiling of Benzoxazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 5-methylbenzo[d]oxazole-2-carboxylate
CAS No.:	27383-91-1
Cat. No.:	B1503885

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Executive Summary

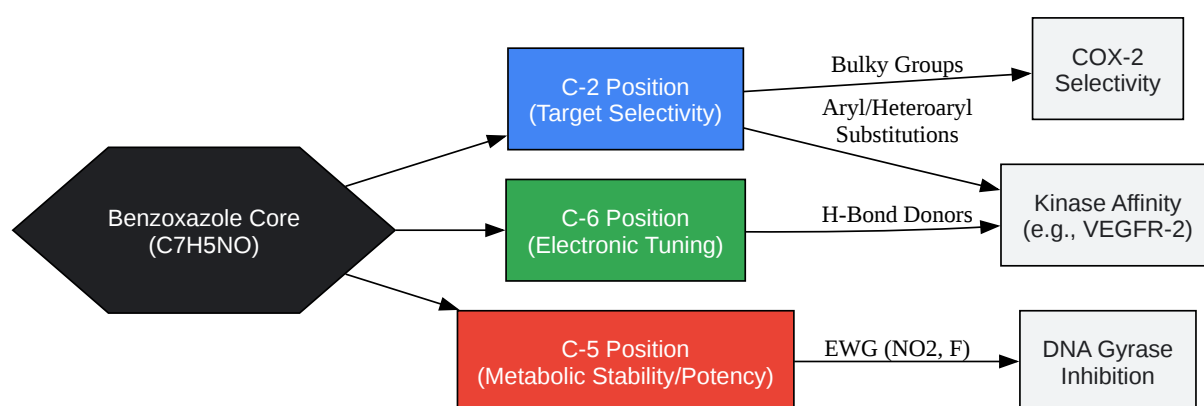
The benzoxazole scaffold—a benzene ring fused to an oxazole ring—represents a "privileged structure" in medicinal chemistry due to its electronic similarity to the purine bases adenine and guanine.[1] This structural mimicry allows benzoxazole derivatives to interact promiscuously yet specifically with diverse biological targets, ranging from nucleic acid processing enzymes (DNA gyrase) to receptor tyrosine kinases (VEGFR-2). This guide deconstructs the molecular mechanisms of action (MoA) of these derivatives, providing researchers with a causal understanding of their pharmacological effects and the experimental frameworks necessary to validate them.

Structural Basis & Structure-Activity Relationship (SAR)

The biological efficacy of benzoxazole is dictated by substitution patterns at three critical positions: C-2, C-5, and C-6.

- The C-2 Position (Selectivity Vector): Substitutions here primarily determine the target specificity. Large lipophilic groups (e.g., aryl, heteroaryl) often direct the molecule toward hydrophobic pockets in kinases (VEGFR-2) or COX-2 enzymes.
- The C-5/C-6 Positions (Electronic Tuning): Electron-withdrawing groups (EWG) like $-\text{NO}_2$ or halogens at these positions often enhance antimicrobial potency by increasing the acidity of the system, facilitating hydrogen bonding with enzyme active sites.

Visualization: Benzoxazole SAR Logic



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Caption: Functional mapping of the benzoxazole scaffold. C-2 modifications drive target selectivity, while C-5/C-6 substitutions modulate potency and electronic properties.

Primary Mechanisms of Action[4]

Anticancer Mechanism: The Kinase-Apoptosis Axis

Benzoxazole derivatives exert potent anticancer effects primarily by inhibiting Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).

- Mechanism: The benzoxazole moiety occupies the ATP-binding pocket of VEGFR-2. The nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor, interacting with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).
- Downstream Consequences: Inhibition of VEGFR-2 autophosphorylation blocks the RAS/RAF/MEK/ERK and PI3K/Akt signaling cascades. This leads to:
 - Cell Cycle Arrest: Accumulation of cells in the Pre-G1 or G1 phase.
 - Apoptosis Induction: Upregulation of pro-apoptotic BAX and downregulation of anti-apoptotic Bcl-2, triggering Caspase-3 activation.
 - Anti-Angiogenesis: Suppression of endothelial cell migration (HUVEC), starving the tumor of oxygen.

Antimicrobial Mechanism: The DNA Topology Axis

In bacterial models, benzoxazoles function as DNA Gyrase (Topoisomerase II) and Topoisomerase IV inhibitors.

- Mechanism: Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, many benzoxazoles target the ATPase domain (N-terminal) of the GyrB subunit. This competitive inhibition prevents the hydrolysis of ATP, which is required for the energy-dependent introduction of negative supercoils into DNA.
- Result: Replication forks stall, leading to double-strand breaks and bacterial cell death.

Anti-inflammatory Mechanism: The Arachidonic Acid Axis

Derivatives substituted with bulky aryl groups at C-2 function as selective COX-2 inhibitors.

- Mechanism: The benzoxazole core mimics the arachidonic acid structure but is rigid enough to fit selectively into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1).

- Result: Reduced synthesis of Prostaglandin E2 (PGE2) without the gastrointestinal toxicity associated with COX-1 inhibition.

Quantitative Data Summary

The following table summarizes the potency of key benzoxazole derivatives against specific targets, as validated in recent literature.

Compound ID	Primary Target	Cell Line / Enzyme	IC50 / Activity	Reference Standard
Compound 12l	VEGFR-2 Kinase	HepG2 (Liver Cancer)	10.50 μ M	Sorafenib (IC50: ~4-5 μ M)
Compound 12l	VEGFR-2 Kinase	Enzymatic Assay	97.38 nM	Sorafenib (IC50: 78 nM)
Compound 8d	VEGFR-2 Kinase	MCF-7 (Breast Cancer)	3.43 μ M	Sorafenib (IC50: 4.21 μ M)
Compound 1	DNA Gyrase	C. krusei	MIC: 15.6 μ g/mL	Fluconazole
Compound 3n	COX-2	Enzymatic Assay	SI > 200	Celecoxib (SI > 300)

Note: SI = Selectivity Index (COX-1 IC50 / COX-2 IC50).[2]

Experimental Protocols for MoA Elucidation

To rigorously investigate these mechanisms, the following self-validating protocols are recommended.

Protocol A: VEGFR-2 Kinase Inhibition Assay (Enzymatic)

Purpose: To determine if the compound directly inhibits the catalytic activity of the VEGFR-2 enzyme.

- Reagents: Recombinant human VEGFR-2 enzyme, Poly(Glu,Tyr) substrate, ATP (10 μ M), and test compounds dissolved in DMSO.
- Reaction: Mix enzyme, substrate, and test compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).
- Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at 30°C.
- Detection: Use an ADP-Glo™ or HTRF® Kinase Assay kit. Add reagent to deplete unconsumed ATP and convert ADP to light/fluorescence.
- Validation:
 - Positive Control: Sorafenib (must show IC₅₀ < 100 nM).
 - Negative Control: DMSO only (0% inhibition).
 - Data Analysis: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

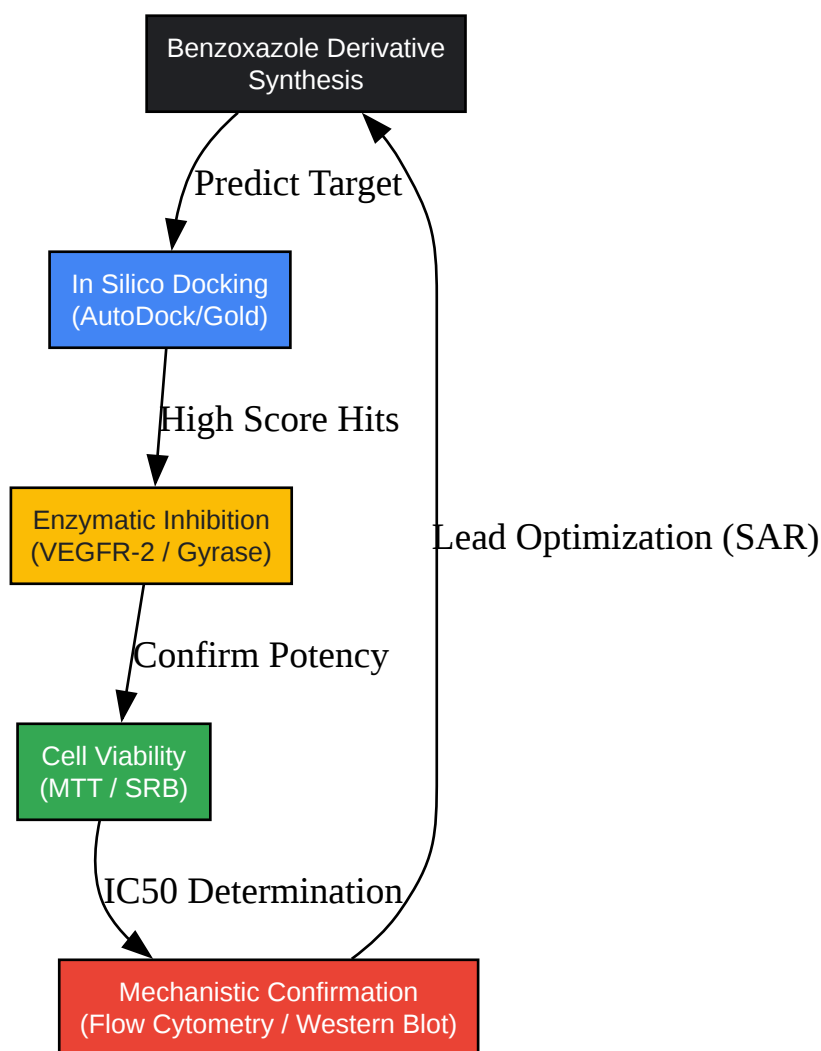
Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Purpose: To confirm that growth inhibition is due to apoptosis (programmed cell death) rather than necrosis.

- Seeding: Seed HepG2 or MCF-7 cells (2 x 10⁵ cells/well) in 6-well plates.
- Treatment: Treat cells with the IC₅₀ concentration of the benzoxazole derivative for 24 hours.
- Staining:
 - Harvest cells and wash with cold PBS.
 - Resuspend in Binding Buffer.

- Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).
- Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).
- Interpretation:
 - Q1 (Annexin- / PI+): Necrotic cells.
 - Q2 (Annexin+ / PI+): Late Apoptosis.
 - Q3 (Annexin- / PI-): Viable cells.
 - Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of specific mechanism).

Visualization: MoA Investigation Workflow



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Caption: Integrated workflow for validating benzoxazole mechanisms, moving from computational prediction to biological confirmation.

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